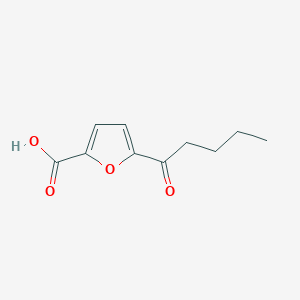

5-Pentanoylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

5-pentanoylfuran-2-carboxylic acid |

InChI |

InChI=1S/C10H12O4/c1-2-3-4-7(11)8-5-6-9(14-8)10(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

YDLFJJPMKSRNOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=C(O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Furan 2 Carboxylic Acid Derivatives

Classical and Modern Synthetic Routes to Furan (B31954) Ring Systems

The construction of the furan ring is the initial step, which can be achieved through various classical and increasingly modern, sustainable methods.

Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of sugars found in lignocellulosic biomass. nih.govacs.orgmdpi.com Their conversion into furan-2-carboxylic acid (also known as 2-furoic acid) and its derivatives is a topic of intense research. nih.govnih.gov

The oxidation of furfural to 2-furoic acid is a primary route. nih.gov Industrially, this has been achieved through the Cannizzaro reaction, which involves the disproportionation of furfural in an alkaline solution to produce both furfuryl alcohol and 2-furoic acid. researchgate.net However, this method has drawbacks, including the co-production of alcohol and the need for significant amounts of acid for neutralization. researchgate.net

Modern catalytic methods offer more selective and sustainable alternatives. These include:

Heterogeneous Catalysis: Gold-palladium nanoparticles supported on magnesium hydroxide (B78521) (AuPd/Mg(OH)₂) have been shown to selectively oxidize furfural to furoic acid. rsc.org

Homogeneous Catalysis: Well-defined ruthenium pincer complexes can catalyze the oxidation of both furfural and HMF to their corresponding carboxylic acids (furoic acid and 2,5-furandicarboxylic acid, respectively) using alkaline water as the oxidant, which also generates hydrogen gas. acs.orgnih.govacs.org This process can achieve high yields, often exceeding 95%. acs.orgelsevierpure.com

Biocatalysis: Recombinant E. coli cells have been engineered to express specific dehydrogenases that can convert furfural and HMF into their respective acids, 2-furoic acid (FCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), with high yields (95–98%). researchgate.netresearchgate.net Other microorganisms like Gluconobacter oxydans and Pseudomonas putida have also been utilized for the selective oxidation of HMF to HMFCA. researchgate.netrsc.org

The oxidation of HMF can proceed through two main pathways: one involves the initial oxidation of the aldehyde group to form HMFCA, while the other begins with the oxidation of the alcohol group. nih.govacs.org The selective oxidation of HMF to HMFCA is a valuable transformation, as HMFCA is a monomer used in the synthesis of various polyesters. researchgate.net

| Catalyst/Method | Substrate | Product | Yield | Reference |

| Recombinant E. coli | Furfural | 2-Furoic Acid (FCA) | 95-98% | researchgate.net |

| Recombinant E. coli | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 95-98% | researchgate.net |

| Gluconobacter oxydans | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Quantitative | researchgate.net |

| Ruthenium Pincer Complex 6 | Furfural | 2-Furoic Acid (FCA) | >95% | acs.orgelsevierpure.com |

| Ruthenium Pincer Complex 6 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 95% | elsevierpure.com |

| AuPd/Mg(OH)₂ | Furfural | 2-Furoic Acid (FCA) | Selective | rsc.org |

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful, atom-efficient method for constructing six-membered rings and can be applied to the synthesis of furan-derived structures. nih.govnih.gov Bio-based furans are attractive dienes for these reactions, leading to sustainable routes for chemical commodities. nih.govnih.gov

However, furan itself is a relatively poor diene, and electron-withdrawing groups like the formyl group in furfural make it largely unreactive in direct Diels-Alder reactions. nih.govrsc.orgrsc.org To overcome this, several strategies have been developed:

Chemical Activation: The aldehyde group of furfural can be converted into an acetal (B89532), which reduces its electron-withdrawing nature and allows the furan ring to participate in cycloadditions. nih.govnih.gov

Intramolecular Reactions: Intramolecular Diels-Alder reactions of furfural allyl acetals have been shown to proceed efficiently, providing access to adducts that are not achievable through intermolecular routes. rsc.org

Use of Reactive Dienophiles: While furfural is unreactive with many dienophiles, recent studies have shown it can directly engage with highly reactive dienophiles like maleimides, particularly when water is used as a reaction medium to enhance kinetics. rsc.org

The resulting oxanorbornene adducts from these cycloadditions can then be converted into aromatic compounds through dehydration, offering a renewable pathway to valuable chemicals. acs.org

Modern organic synthesis has introduced a variety of advanced reagents and catalytic systems to improve the efficiency, selectivity, and environmental profile of furan synthesis. mdpi.comorganic-chemistry.org

For the conversion of biomass, catalytic systems are crucial. For instance, the synthesis of 2,5-furandicarboxylic acid (FDCA), a key polyester (B1180765) monomer, from HMF is a major focus. mdpi.com This oxidation can be catalyzed by various systems, including gold nanoparticles on titania or hydroxyapatite (B223615) supports. core.ac.uktue.nl To prevent side reactions, a strategy involving the protection of the formyl group of HMF as an acetal has been developed, allowing for the selective oxidation of the hydroxymethyl group first. tue.nl

In constructing the furan ring itself, gold and palladium catalysts are prominent. organic-chemistry.org Gold catalysts, either as nanoparticles or complexes, can facilitate the cycloisomerization of various precursors into furans under mild conditions. organic-chemistry.org Palladium catalysis is effective for synthesizing 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Multifunctional catalyst systems, which combine different catalytic functionalities like hydrogenation and acid promotion, are also being explored for the direct conversion of HMF ethers or esters into reduced furan derivatives in a single step. google.com

A notable advancement in Friedel-Crafts acylation, a key reaction for functionalizing furans, is the use of a heterogeneous catalyst couple, AlPW₁₂O₄₀/Mg(OH)₂, which allows for the direct acylation of furan with free carboxylic acids, avoiding the harsh conditions that typically cause furan to polymerize. benthamdirect.comeurekaselect.comingentaconnect.com

Functionalization and Derivatization Strategies at the Furan Ring and Carboxylic Acid Moiety

Once the furan-2-carboxylic acid scaffold is obtained, further modifications can be made to both the furan ring and the carboxylic acid group to yield the target compound, 5-Pentanoylfuran-2-carboxylic acid.

The introduction of an acyl group, such as a pentanoyl group, onto the furan ring is typically achieved through a Friedel-Crafts acylation reaction. This reaction introduces the acyl group regioselectively at the C5 position of furan-2-carboxylic acid, which is the most nucleophilic position and is activated by the oxygen atom of the furan ring.

However, furan is sensitive and prone to polymerization under classical Friedel-Crafts conditions, which often employ strong Lewis acids like AlCl₃. benthamdirect.comstackexchange.com This necessitates the use of milder and more advanced catalytic systems. benthamdirect.comresearchgate.net

Recent research has demonstrated successful acylation of furan using a heterogeneous catalyst system composed of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and Mg(OH)₂. benthamdirect.comeurekaselect.com This method allows for the direct reaction of furan with various free carboxylic acids, including pentanoic acid, to produce 2-furyl-alkylketones in good yields under mild, often solvent-free, conditions. benthamdirect.comresearchgate.net While this method is demonstrated for furan itself, the principles can be extended to substituted furans like furan-2-carboxylic acid, although the deactivating effect of the carboxyl group must be considered.

| Reaction | Catalyst System | Key Features | Reference |

| Friedel-Crafts Acylation | AlPW₁₂O₄₀ / Mg(OH)₂ | Heterogeneous, mild conditions, works with free carboxylic acids, regioselective for 2-acylfurans. | benthamdirect.comeurekaselect.comingentaconnect.comresearchgate.net |

| Friedel-Crafts Acylation | Boron trifluoride-etherate (BF₃·OEt₂) | A milder Lewis acid catalyst compared to AlCl₃, better suited for sensitive substrates like furan. | stackexchange.com |

The carboxylic acid group of furan-2-carboxylic acid and its derivatives is readily converted into esters and amides, which are common functional groups in pharmaceuticals and materials.

Esterification is the reaction of the carboxylic acid with an alcohol. This process is typically catalyzed by a strong acid, but alternative methods have been developed. google.com For furan-2,5-dicarboxylic acid (FDCA), esterification can be performed with an alcohol in a carbon dioxide-predominant atmosphere, where CO₂ acts as a self-generating acid catalyst in situ, avoiding the need for other strong acids. google.comrsc.org This reaction can be driven to produce diesters at higher temperatures (e.g., >195 °C). google.com The resulting esters, such as trimethylsilyl (B98337) 3-methylfuran-2-carboxylate, are valuable intermediates. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a fundamental reaction in peptide synthesis and the creation of various bioactive molecules. sigmaaldrich.com To facilitate this reaction, the carboxylic acid is often activated. One common method is to convert it into an N-hydroxysuccinimide (NHS) ester. sigmaaldrich.com Furan-2-carboxylic acid N-hydroxysuccinimide ester is a commercially available reagent that reacts efficiently with primary amines to form stable furan-2-carboxamides. sigmaaldrich.com Other coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DMT/NMM/TsO⁻, can be used to promote the amidation reaction, often under mild, microwave-assisted conditions. researchgate.net These methods have been used to synthesize a variety of furan-containing amides, including N-(Furan-2-ylmethyl)furan-2-carboxamide. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 5-Pentanoylfuran-2-carboxylic acid, distinct signals corresponding to each unique proton environment are expected. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm region, due to significant deshielding and hydrogen bonding. libretexts.org The two protons on the furan (B31954) ring are not chemically equivalent and would appear as doublets in the aromatic region (around 6.0-8.0 ppm). By analogy with 5-(4-nitrophenyl)furan-2-carboxylic acid, the proton at position 3 (H-3) would likely be upfield relative to the proton at position 4 (H-4). mdpi.com The pentanoyl side chain would present a series of signals in the aliphatic region. The α-methylene protons (adjacent to the carbonyl group) would be the most deshielded of the chain, appearing as a triplet. The subsequent methylene (B1212753) groups would show complex multiplets, with the terminal methyl group appearing as a triplet further upfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| Furan H-3 | ~7.3 | Doublet | J ≈ 3.7 |

| Furan H-4 | ~7.0 | Doublet | J ≈ 3.7 |

| -CH₂-CO- | ~3.0 | Triplet | J ≈ 7.5 |

| -CH₂-CH₂-CO- | ~1.7 | Multiplet | - |

| -CH₂-CH₂-CH₃ | ~1.4 | Multiplet | - |

| -CH₃ | ~0.9 | Triplet | J ≈ 7.4 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 160-185 ppm range. libretexts.org The carbonyl carbon of the ketone in the pentanoyl group would be significantly downfield, expected in the 190-220 ppm region. libretexts.org The carbons of the furan ring would appear in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the carboxylic acid and pentanoyl substituents. The aliphatic carbons of the pentanoyl chain would be found upfield.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~160-170 |

| C=O (Pentanoyl) | ~195-205 |

| Furan C-2 | ~145-150 |

| Furan C-5 | ~152-158 |

| Furan C-3 | ~120-125 |

| Furan C-4 | ~112-118 |

| -CH₂-CO- | ~38-42 |

| -CH₂-CH₂-CO- | ~25-30 |

| -CH₂-CH₂-CH₃ | ~22-26 |

| -CH₃ | ~13-15 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the furan protons H-3 and H-4, and sequential correlations between the methylene and methyl protons of the pentanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. princeton.edu This is particularly powerful for connecting different parts of the molecule. For example, the H-4 proton of the furan ring would show a correlation to the carbonyl carbon of the pentanoyl group at C-5, confirming the position of the side chain. Similarly, the H-3 proton would show a correlation to the carboxylic acid carbon at C-2.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org Another characteristic fragmentation would be the alpha-cleavage of the bond between the furan ring and the pentanoyl carbonyl group, leading to the formation of a stable acylium ion.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. mdpi.com For this compound, with a molecular formula of C₁₀H₁₂O₄, HRMS would be able to confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass.

Calculated Mass for this compound

| Formula | Calculated Monoisotopic Mass |

|---|---|

| C₁₀H₁₂O₄ | 196.0736 u |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

While specific MALDI-TOF-MS data for this compound is not extensively available in public literature, the principles of the technique are well-established for the analysis of organic molecules, including carboxylic acids. nih.gov In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB). nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight. nih.gov

For this compound, MALDI-TOF-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ and potentially peaks for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. These adducts are common in MALDI-TOF-MS analysis. nih.gov The high resolution of the TOF analyzer allows for accurate mass determination, which can confirm the elemental composition of the molecule.

Table 1: Predicted MALDI-TOF-MS Ions for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 197.0814 |

| [M+Na]⁺ | 219.0633 |

| [M+K]⁺ | 235.0373 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is a powerful tool for identifying the characteristic functional groups of this compound. The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. orgchemboulder.com This broadening is a result of hydrogen bonding between the carboxylic acid groups, which commonly exist as dimers in the solid state and in concentrated solutions. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid is another strong and sharp absorption, expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com The exact position depends on factors like dimerization and conjugation. Additionally, the C-O stretching vibration is expected between 1320-1210 cm⁻¹, and O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The pentanoyl substituent would exhibit characteristic C-H stretching vibrations from its alkyl chain around 2960-2850 cm⁻¹ and a ketone C=O stretch, which may be close to or overlap with the carboxylic acid C=O stretch.

Raman Spectroscopy , being a light-scattering technique, is particularly effective for analyzing non-polar bonds and symmetric vibrations, complementing IR spectroscopy. rsc.org For carboxylic acids, the C=C bond stretching within the furan ring would give a strong Raman signal. ias.ac.in While specific Raman data for this compound is not readily found, general principles for carboxylic acids apply. In solution, the state of intermolecular interactions and dimerization can be probed by observing changes in the Raman spectra with concentration. rsc.org

Table 2: General Expected IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (very broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1760-1690 (strong, sharp) | Moderate to Strong |

| Ketone | C=O Stretch | ~1715 | Moderate to Strong |

| Furan Ring | C=C Stretch | ~1600-1450 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 (strong) | Moderate |

| Alkyl Chain | C-H Stretch | 2960-2850 (sharp) | Strong |

| Carboxylic Acid | O-H Bend | 1440-1395, 950-910 | Weak |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a specific crystal structure for this compound is not publicly available, studies on similar furan carboxylic acids have been conducted. researchgate.net For this compound, a successful crystallographic analysis would reveal the planarity of the furan ring and the conformation of the pentanoyl and carboxylic acid substituents relative to the ring. A key feature to be determined would be the hydrogen-bonding network in the solid state, which would likely involve the formation of dimers through the carboxylic acid groups, a common structural motif for carboxylic acids. rsc.org

Chromatographic Separations and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carboxylic acids. mdpi.com For this compound, a reversed-phase HPLC method would be suitable, typically employing a C18 column. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.compsu.edu Detection is commonly achieved using a UV detector, as the furan ring and carbonyl groups provide chromophores that absorb in the UV region. sielc.com HPLC is crucial for quantifying the purity of the compound and for identifying and quantifying any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov Direct analysis of carboxylic acids by GC can sometimes be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, for example, by reaction with a silylating agent. nih.gov The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparing the spectra to libraries or through interpretation of fragmentation patterns. nih.govimrpress.com GC-MS is highly sensitive and excellent for detecting and identifying volatile impurities.

Theoretical and Computational Chemistry Studies of Furan 2 Carboxylic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of furan-based compounds. mdpi.comnih.govresearchgate.net Studies on related molecules, such as benzofuran-2-carboxylic acid and various 5-aryl furan-2-carboxylates, have successfully employed DFT to calculate optimized geometric parameters, including bond lengths and angles, which show good agreement with experimental data. researchgate.net

DFT calculations are crucial for determining global reactivity descriptors, which predict the chemical behavior of the molecules. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a large energy gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com For a series of synthesized 5-aryl furan-2-carboxylates, the HOMO-LUMO gap was found to predict their relative reactivity. mdpi.com

Key reactivity parameters calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (σ): The reciprocal of hardness (1/η).

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as μ²/2η.

These parameters help in understanding the propensity of a molecule to engage in electrophilic or nucleophilic reactions. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density distribution and are used to identify sites for electrophilic attack and hydrogen bonding interactions. mdpi.com

| Parameter | Value (eV) |

|---|---|

| E HOMO | -6.367 |

| E LUMO | -1.632 |

| Ionization Potential (I) | 6.367 |

| Chemical Potential (μ) | -3.999 |

| Global Hardness (η) | 2.367 |

| Global Electrophilicity Index (ω) | 3.374 |

Ab initio and post-Hartree-Fock methods provide a higher level of theory for calculating molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) offer more accurate energy and property predictions.

For instance, ab initio calculations at the RHF/6-31G** level have been used to study the polarity and hydrogen bonding patterns in pyrrole-based carboxylic acids, providing insights into why certain crystal packing arrangements are favored over others. doi.org Similarly, semi-empirical ab initio methods have been applied to furan (B31954) and thiophene (B33073) amide derivatives to derive structural parameters and correlate them with physicochemical and pharmacological properties. nih.gov In studies of furan complexes with water or formic acid, MP2 calculations were used alongside DFT to determine the most stable geometries and interaction energies. researchgate.net These higher-level methods are crucial for accurately describing non-covalent interactions, which are often underestimated by standard DFT functionals.

The biological activity and physical properties of furan-2-carboxylic acid derivatives are highly dependent on their three-dimensional structure. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.

For 2-furoic acid, theoretical explorations have identified multiple minimum energy conformers based on the orientation of the carboxylic acid group relative to the furan ring. nih.gov The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning key dihedral angles, computational chemists can identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. For example, in the furan-formic acid complex, computational studies identified the preferred conformation as a coplanar structure stabilized by specific hydrogen bonds. researchgate.net This type of analysis is fundamental to understanding how the molecule will behave in different environments and how it will interact with biological targets.

Intermolecular and Intramolecular Interaction Analysis

Non-covalent interactions are the driving forces behind molecular recognition, crystal packing, and the formation of supramolecular structures. For furan-2-carboxylic acid derivatives, hydrogen bonding and π-stacking are particularly significant.

The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This allows furan-2-carboxylic acid derivatives to form robust hydrogen-bonded networks. A common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov This double hydrogen bond structure has been observed for 2-furoic acid. nih.gov

The aromatic furan ring is capable of engaging in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. These interactions, while weaker than hydrogen bonds, are crucial for the stability of crystal lattices and the binding of molecules to biological targets. rsc.orgnih.gov

Charge Transfer Phenomena and Molecular Electrostatic Potential Mapping

Charge transfer phenomena and molecular electrostatic potential (MEP) mapping are crucial tools in understanding the reactivity and intermolecular interactions of molecules. For furan derivatives, the distribution of electron density is a key determinant of their chemical behavior.

Detailed Research Findings:

Computational studies on furan and its derivatives reveal significant insights into their electronic nature. The furan ring itself possesses a distinct electron distribution, which is further influenced by the presence of substituents. The oxygen atom in the furan ring, along with the π-electron system, contributes to regions of negative electrostatic potential, making the ring susceptible to electrophilic attack. rsc.org

The introduction of a carboxylic acid group at the 2-position and a pentanoyl group at the 5-position on the furan ring in 5-Pentanoylfuran-2-carboxylic acid would significantly modulate the MEP. The carboxylic acid group is a well-known electron-withdrawing group, which would decrease the electron density of the furan ring. Conversely, the pentanoyl group, an acyl group, is also electron-withdrawing.

The MEP map of this compound is expected to show the most negative potential (electron-rich regions) localized on the oxygen atoms of the carboxyl and pentanoyl groups. These sites would be the primary centers for electrophilic attack and hydrogen bonding interactions. mdpi.com The hydrogen atom of the carboxylic acid group would exhibit a positive potential, making it the primary site for nucleophilic attack and deprotonation. mdpi.com Studies on similar molecules, like 2-furoic acid, have shown that the carboxylation of the furan ring can influence the stability of the ring itself upon electron attachment. nih.gov

Linear relationships have been observed between the interaction energy of furan derivatives with other molecules and the surface electrostatic potential, highlighting the importance of electrostatic interactions in governing non-covalent bonding. nih.govresearchgate.net Therefore, the MEP map of this compound would be instrumental in predicting its interaction with biological receptors or other chemical species.

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) and statistical mechanics simulations offer a powerful approach to study the dynamic behavior and macroscopic properties of molecules in different environments. For this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and interactions with other molecules over time.

Detailed Research Findings:

MD simulations have been successfully employed to study the behavior of carboxylic acids and their derivatives. nih.govacs.org For instance, simulations of carboxylic acid dimers have provided detailed information on their structural properties and diffusion within confined spaces. acs.org In the context of this compound, an MD simulation would likely reveal the formation of hydrogen-bonded dimers in non-polar solvents, a common feature of carboxylic acids. openstax.org

In an aqueous environment, MD simulations could elucidate the hydration structure around the molecule, showing how water molecules interact with the hydrophilic carboxylic acid group and the more hydrophobic pentanoyl chain and furan ring. nih.gov The conformational dynamics of the pentanoyl chain could also be investigated, providing information on its flexibility and preferred orientations.

Furthermore, MD simulations combined with statistical mechanics can be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding the solubility and partitioning behavior of the molecule. While specific MD studies on this compound are not present in the searched literature, the methodology is well-established for similar organic molecules. nih.govacs.org Monte Carlo simulations, a related technique, have also been used to investigate the phase equilibria of carboxylic acids. acs.org

Thermodynamic and Kinetic Property Predictions (e.g., Enthalpies of Formation and Vaporization)

The prediction of thermodynamic and kinetic properties is a cornerstone of computational chemistry, providing valuable data for process design and reactivity analysis. For this compound, properties such as the enthalpy of formation and enthalpy of vaporization can be estimated using various computational methods.

Detailed Research Findings:

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. wikipedia.org For many organic compounds, this can be predicted using group additivity methods. wikipedia.orgacs.org These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. While a complete set of group contributions for all furan derivatives may not be available, existing schemes can be extended. Research has been conducted to develop and refine group additivity schemes for furanic compounds. acs.org

For example, the enthalpy of formation of furan itself has been a subject of study and is available in thermochemical databases. anl.govanl.govnist.gov To estimate the enthalpy of formation of this compound, one would need the group contributions for the furan ring, the carboxylic acid group attached to the furan ring, and the pentanoyl group also attached to the furan ring. While specific values for the latter may require further computational or experimental determination, the principle remains a viable approach for estimation.

The enthalpy of vaporization can also be estimated using computational methods, often in conjunction with MD simulations or through quantitative structure-property relationship (QSPR) models. Kinetic properties, such as reaction rate constants, can be investigated using computational methods like density functional theory (DFT) to calculate activation barriers for specific reactions. For instance, the kinetics of reactions involving furan derivatives have been studied theoretically. acs.org

Table 1: Examples of Predicted Thermodynamic Properties for Related Compounds

| Compound | Property | Predicted Value | Method |

| Furan | Enthalpy of Formation (gas) | -34.9 ± 0.6 kJ/mol | Active Thermochemical Tables anl.gov |

| Acetic Acid | Enthalpy of Formation (gas) | -432.25 ± 0.54 kJ/mol | NIST Chemistry WebBook |

| Pentanoic Acid | Enthalpy of Formation (gas) | -491.0 ± 2.0 kJ/mol | NIST Chemistry WebBook |

Note: The table provides examples for related compounds to illustrate the types of data that can be obtained. Specific predicted values for this compound are not available in the cited literature.

Quantitative Structure-Property Correlations and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.govyoutube.comresearchgate.netnih.gov These models can be used to predict the properties of new or untested compounds, such as this compound, based on their molecular descriptors.

Detailed Research Findings:

QSPR studies have been successfully applied to predict a wide range of properties for various classes of organic compounds, including carboxylic acids. nih.gov The process involves generating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a mathematical model that relates them to a specific property of interest, such as boiling point, solubility, or biological activity.

For this compound, a QSPR model could be developed by first calculating a variety of molecular descriptors. These could include simple descriptors like molecular weight and atom counts, as well as more complex ones derived from its 3D structure and quantum chemical calculations. By training a model on a dataset of known furan-2-carboxylic acid derivatives and their measured properties, it would be possible to predict the corresponding properties for the 5-pentanoyl substituted analogue.

For example, QSPR models have been developed to predict the soil sorption of carboxylic acid herbicides and the thermodynamic properties of cycloalkanes. nih.govnih.gov The reliability of a QSPR model depends on the quality and diversity of the training data and the appropriateness of the chosen descriptors and statistical methods. While a specific QSPR model for this compound is not found in the literature, the methodology provides a powerful framework for its property prediction. youtube.comresearchgate.net

Advanced Applications and Industrial Relevance of Furan 2 Carboxylic Acid Derivatives

Precursors for Polymer and Material Science

The unique chemical structure of furan-2-carboxylic acid derivatives allows for their use in the synthesis of high-performance polymers and materials, often with properties comparable or superior to their petroleum-based counterparts.

Furan-2,5-dicarboxylic acid (FDCA), a close analog of the target molecule, is a key monomer in the production of bio-based polyesters. mdpi.comresearchgate.net The polyester (B1180765) poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene glycol, is positioned as a bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET). acs.orgresearchgate.net Furan-based polyesters exhibit excellent thermal stability, mechanical strength, and superior gas barrier properties, making them suitable for applications in packaging, fibers, and films. mdpi.commdpi.com The synthesis of these polyesters can be achieved through various methods, including melt polymerization and solution esterification. mdpi.com

| Polymer | Monomers | Key Properties | Potential Applications |

| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid (FDCA), Ethylene glycol | High thermal stability, excellent gas barrier, good mechanical strength | Food and beverage packaging, films, fibers |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 2,5-Furandicarboxylic acid (FDCA), 1,3-Propanediol | Sustainable alternative to PET | Packaging, composites |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid (FDCA), 1,4-Butanediol | Bio-based polymer | Various polymer applications |

This table presents examples of bio-based polyesters derived from furan-2,5-dicarboxylic acid.

Enzymatic synthesis is also being explored as a green pathway for producing furan-based polyesters, offering mild reaction conditions and high selectivity. acs.org

Polyfuran and its derivatives are conducting polymers that have garnered interest for their unique electronic properties. researchgate.netrsc.org While polyfuran itself has faced challenges with stability and conductivity, the electropolymerization of oligofurans has produced stable and conducting polyfuran films. rsc.org These materials exhibit good environmental and electrochemical stability, with conductivities on the order of 1 S cm⁻¹. rsc.org The incorporation of furan (B31954) units into conjugated polymer backbones is a strategy to tune the optoelectronic properties of materials for applications in organic electronics. researchgate.netlbl.gov Furan-containing polymers are noted for their higher fluorescence and improved solubility compared to their thiophene-based counterparts. researchgate.net

| Polymer Type | Synthesis Method | Key Characteristics |

| Polyfuran (from oligofurans) | Electropolymerization | Good conductivity, environmental and electrochemical stability, smooth morphology |

| Furan-thiophene copolymers | Catalyst-transfer polycondensation | Tunable electronic properties, potential for biorenewable electronics |

This table summarizes key aspects of conducting polymers based on furan derivatives.

Furan derivatives are promising materials for optical and electroluminescent applications due to their strong fluorescence and tunable electronic properties. researchgate.netrsc.org Benzofuran derivatives, for instance, have been developed as blue-light emitting materials for organic light-emitting diodes (OLEDs). nih.govacs.org Devices fabricated with these materials have shown high brightness and external quantum efficiency. nih.govacs.org The substitution of furan moieties into biphenylyl/thiophene (B33073) systems has been shown to enhance optical properties for applications in organic light-emitting transistors. acs.org The inherent rigidity and conjugation provided by the furan ring are beneficial for light emission. rsc.org Furan-based compounds are also being investigated as visible light photoinitiators for polymerization. mdpi.com

Intermediates in Specialty Chemical Synthesis

The reactivity of the furan ring and its functional groups allows for the synthesis of a diverse range of specialty chemicals.

Furan derivatives are important intermediates in the synthesis of agrochemicals, including fungicides and pesticides. Furan-2-carboxylic acid itself is used as a starting material for various agrochemical products. researchgate.net The furan nucleus is a structural component in a number of biologically active compounds used in agriculture. researchgate.net The synthesis of novel furan-based compounds is an active area of research for the development of new and effective agrochemicals. mdpi.com

Resins and Adhesives

Catalysis and Green Chemistry Applications

The field of green chemistry often utilizes biomass-derived compounds for sustainable chemical synthesis. Furan derivatives are a key class of such platform molecules. mdpi.comrsc.org Catalytic strategies are central to converting these derivatives into valuable chemicals and biofuels. mdpi.comresearchgate.net

Sustainable Chemical Synthesis and Reaction Rate Enhancement

Investigations into the catalytic applications of furan derivatives are extensive, with research focusing on reactions like hydrogenation, oxidation, and dehydration to produce a range of chemicals. nih.gov For instance, the conversion of furfural (B47365) to other valuable compounds is a widely studied area. fudan.edu.cn However, specific studies detailing the use of 5-Pentanoylfuran-2-carboxylic acid as a catalyst or a substrate in sustainable chemical synthesis and reaction rate enhancement are not found in the reviewed literature.

Photocatalytic Applications in Renewable Energy Systems (e.g., Hydrogen Production)

Photocatalysis using furan derivatives is an emerging area of interest, particularly in the context of renewable energy. Research has explored the use of various organic compounds, including carboxylic acids, in photocatalytic systems for applications like hydrogen production. nih.govrsc.orgmdpi.com The introduction of carboxylic acid groups into catalyst structures has been shown to enhance photocatalytic activity in some cases. nih.govrsc.org Despite the general interest in furan compounds for photocatalysis, there is no specific research available that details the use or performance of this compound in photocatalytic applications, including for renewable energy systems like hydrogen production.

Corrosion Inhibition Studies and Materials Protection

The potential of furan derivatives as corrosion inhibitors for metals, particularly mild steel in acidic environments, has been a subject of scientific inquiry. acs.orgnih.govacs.orgnih.gov These studies often explore the relationship between the molecular structure of the furan compound and its inhibition efficiency. digitaloceanspaces.com Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid have been investigated, showing significant corrosion mitigating properties. acs.orgnih.govacs.orgnih.gov However, there is a lack of specific research and data on the application and effectiveness of this compound as a corrosion inhibitor.

| Furan Derivative | Inhibition Efficiency (%) | Concentration (M) | Environment |

| Furan-2-carboxylic acid | 97.6 | 5 x 10⁻³ | 0.5 M HCl |

| Furan-2,5-dicarboxylic acid | 99.5 | 5 x 10⁻³ | 0.5 M HCl |

| Furan-2,5-diyldimethanol | 95.8 | 5 x 10⁻³ | 0.5 M HCl |

This table presents data for other furan derivatives to illustrate the context of corrosion inhibition studies in this chemical family. acs.orgnih.govacs.orgnih.gov No such data is currently available for this compound.

Development of Novel Solvents and Fuel Additives

Furan-based compounds are being actively researched as potential green solvents and fuel additives derived from biomass. qut.edu.au The etherification of furfural and its derivatives, for example, has shown promise for producing gasoline and diesel additives. researchgate.net These furanic additives can potentially reduce harmful emissions and improve fuel properties. qut.edu.auacs.org While the broader class of furan derivatives is under investigation for these applications, there is no specific information in the available literature regarding the synthesis, testing, or properties of this compound as a novel solvent or fuel additive.

Biosynthetic Pathways and Metabolic Engineering for Furan Compound Production

Natural Occurrences and Proposed Biosynthetic Routes of Furan (B31954) Fatty Acids

Furan fatty acids (FuFAs) are a class of lipids characterized by a furan ring within their structure. nih.govwikipedia.org These compounds, including derivatives like 5-Pentanoylfuran-2-carboxylic acid, are widely distributed in nature, though often in trace amounts. nih.govwikipedia.org They are found in the lipids of various organisms, including plants, algae, bacteria, and fish. nih.govresearchgate.net In animals, FuFAs are not synthesized endogenously but are acquired through their diet, accumulating in tissues such as the liver and in blood. wikipedia.orgresearchgate.net For instance, the total furan fatty acid content in human blood is approximately 50 ng/ml. wikipedia.org

The biosynthesis of FuFAs is not entirely understood, but distinct pathways have been proposed in different organisms. nih.gov

In algae , one proposed route begins with the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids. nih.govosti.gov This leads to the formation of a hydroperoxy-alkandienoic acid intermediate, which then undergoes a series of reactions involving electron shifts and ring closure to form the furan ring. nih.gov

In bacteria , a different pathway has been identified. nih.govosti.gov This route starts with the methylation of a pre-existing fatty acid, such as cis-vaccenic acid, followed by desaturation and subsequent oxygen incorporation to form the furan moiety. nih.govosti.gov The precursors for the most common FuFAs are thought to be fatty acids like linoleic acid. researchgate.net

These natural biosynthetic routes highlight the diverse strategies that have evolved for the production of these specialized lipids, which are believed to play a role in protecting cells from oxidative damage. nih.govresearchgate.net

Enzymatic Machinery Involved in Furan Ring Biogenesis

The formation of the furan ring in furan fatty acids is a complex process catalyzed by a specific set of enzymes. nih.gov While the complete enzymatic cascade is still under investigation, key enzymes have been identified, particularly in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris. nih.gov

The primary classes of enzymes implicated in FuFA biosynthesis include:

Methylases: S-adenosylmethionine (SAM)-dependent methylases are crucial for the initial steps in the bacterial pathway. nih.gov For example, the enzyme UfaM, a SAM-dependent methylase, is responsible for converting a cis-unsaturated fatty acid into a methylated trans-unsaturated fatty acid, which is a key intermediate. nih.gov

Desaturases: Following methylation, a desaturase introduces a double bond into the fatty acid chain. The enzyme UfaD has been identified as a fatty acid desaturase that creates a methylated diunsaturated fatty acid intermediate. nih.gov

Monooxygenases: The final and critical step of furan ring formation is catalyzed by a monooxygenase. nih.gov This enzyme incorporates molecular oxygen into the fatty acid chain, leading to the cyclization and formation of the furan ring. nih.gov UfaO is a newly identified fatty acid-modifying enzyme that functions as a monooxygenase in this capacity. nih.gov

This enzymatic machinery works in a coordinated fashion, with each enzyme performing a specific modification to the fatty acid substrate, ultimately leading to the synthesis of the furan-containing product. nih.gov

Metabolic Engineering Strategies for Enhanced Furan Carboxylic Acid Production

The unique properties of furan carboxylic acids have spurred interest in developing microbial platforms for their large-scale production. Metabolic engineering offers a powerful approach to enhance the yield of these compounds by optimizing microbial hosts. nih.govnih.gov

Key strategies in the metabolic engineering of microorganisms for carboxylic acid production include:

Overexpression of Key Pathway Enzymes: Increasing the cellular levels of the enzymes directly involved in the biosynthetic pathway can significantly boost product formation. nih.gov This involves identifying the rate-limiting steps in the pathway and then engineering the microbial host to produce higher quantities of the corresponding enzymes.

Inactivation of Competing Pathways: To channel metabolic flux towards the desired furan carboxylic acid, competing metabolic pathways that drain the precursor pool are often deleted or downregulated. nih.gov This ensures that the building blocks for furan synthesis are readily available.

Host Selection and Optimization: The choice of microbial host is critical. Organisms like Escherichia coli and Saccharomyces cerevisiae are common choices due to their well-characterized genetics and metabolism. nih.govnih.gov However, non-conventional microbes are also being explored for their unique metabolic capabilities. nih.gov

Improving Tolerance: The accumulation of carboxylic acids can be toxic to microbial cells. nih.gov Therefore, engineering strains with improved tolerance to the final product is a crucial aspect of developing a robust production system. nih.gov

Recent advancements have focused on engineering both conventional and non-conventional microbes to serve as efficient cell factories for a variety of carboxylic acids, laying the groundwork for the bio-based manufacturing of these valuable chemicals. nih.gov

Influence of Furan-2-carboxylic Acids on Microbial Culture Media and Growth Dynamics

Furan-2-carboxylic acids have been found to exert a significant influence on the growth and behavior of bacteria in culture. nih.govplos.org Research has shown that trace amounts of these compounds, specifically 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA), are naturally present in agar (B569324), a common gelling agent used for microbial culture plates. nih.govplos.org

These furan derivatives have been identified as inhibitors of bacterial swarming and swimming, which are forms of motility that allow bacteria to spread across surfaces. nih.govplos.org The inhibitory effects of 5-HMFA and FA have been observed at very low concentrations, equivalent to those found in standard agar plates. nih.govplos.org For example, experiments with Escherichia coli have demonstrated that the removal of these furan-2-carboxylic acids from the agar medium leads to enhanced swarming behavior. plos.org

The presence of these compounds in culture media can therefore affect the growth dynamics of bacteria, particularly for those that are slow-growing or difficult to culture. nih.govplos.org While this inhibitory effect can be beneficial for isolating individual colonies by preventing them from overrunning the plate, it can also hinder the study of certain environmental bacteria that are sensitive to these compounds. nih.govplos.org

The table below summarizes the inhibitory concentrations of two furan-2-carboxylic acids on bacterial motility.

| Compound | Concentration (µg/L) | Molar Concentration (nmol/L) | Effect |

| 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) | 1.8 | 13 | Inhibition of swarming and swimming |

| Furan-2-carboxylic acid (FA) | 2.3 | 21 | Inhibition of swarming and swimming |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Derivatization Technologies

Future research will undoubtedly focus on developing greener and more efficient methods for synthesizing 5-Pentanoylfuran-2-carboxylic acid. A key area of exploration involves catalytic oxidation processes, similar to those used for producing related furan (B31954) compounds like 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC). google.com These methods often utilize oxygen as the oxidant in the presence of a solvent and a catalyst system, offering a more environmentally benign alternative to traditional stoichiometric reagents. google.com The goal is to achieve high yields and selectivity, minimizing waste and energy consumption.

In parallel, innovations in derivatization technologies are crucial for analysis and for modifying the compound's properties. Advanced derivatization agents are being developed to enhance the detectability of carboxylic acids in complex matrices. For instance, reagents like 5-Bromomethyl fluorescein (B123965) (5-BMF) can be used to tag the carboxylic acid group, allowing for highly sensitive detection using techniques such as laser-induced fluorescence (LIF). nih.gov Another approach involves rapid derivatization using agents like diphenyl diazomethane, which enables analysis by gas chromatography-mass spectrometry (GC-MS) and can be applied to a wide range of carboxylic acids. nih.gov These methods provide powerful tools for quantifying the compound in various samples and for creating new functional derivatives.

| Technique/Method | Application to this compound | Potential Advantage |

| Catalytic Oxidation | Sustainable synthesis from furan precursors. | High yield, use of green oxidants (e.g., O2), reduced waste. google.com |

| Fluorescent Derivatization (e.g., 5-BMF) | Pre-column tagging for sensitive quantification. | Enables ultra-low detection limits with laser-induced fluorescence. nih.gov |

| GC-MS Derivatization (e.g., with diphenyl diazomethane) | Conversion to a volatile ester for gas-phase analysis. | Rapid, allows for robust quantitation of various carboxylic acids. nih.gov |

Application of Advanced Spectroscopic and In-Operando Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound will be achieved through the application of advanced spectroscopic techniques. Comprehensive characterization, as demonstrated with related heterocyclic carboxylic acids, often involves a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and computational methods like Density Functional Theory (DFT). mdpi.com X-ray diffraction can precisely determine the three-dimensional arrangement of atoms and molecules in the solid state, while IR spectroscopy probes the vibrational modes of functional groups, confirming structural features. mdpi.com

Furthermore, the adoption of in-operando characterization techniques represents a significant research frontier. These methods allow for the real-time monitoring of chemical reactions as they occur. For example, spectroscopic probes could be integrated into a reactor during the synthesis of this compound to track the formation of intermediates and products, providing critical data for reaction optimization.

Further Exploration of Novel Molecular Architectures and Functionalization

The inherent structure of this compound, featuring a furan ring, a ketone, and a carboxylic acid, offers numerous possibilities for creating novel molecular architectures. Future research will likely explore the targeted functionalization of this scaffold to produce new compounds with tailored properties. This could involve modifying the pentanoyl side chain, introducing substituents onto the furan ring, or converting the carboxylic acid into other functional groups like esters or amides.

Inspiration can be drawn from synthetic strategies used for other heterocyclic compounds, such as the selective metallation and subsequent carboxylation of 2-chlorothiophene (B1346680) to produce 5-chlorothiophene-2-carboxylic acid, a method that ensures high selectivity and avoids difficult-to-separate byproducts. google.com Additionally, related furan-based dicarboxylic acids are recognized as promising bio-based monomers for producing polyesters analogous to polyethylene (B3416737) terephthalate (B1205515) (PET), suggesting that this compound could serve as a building block or modifier in the development of new polymers and materials. google.com

Deeper Understanding of Complex Intermolecular Interactions in Condensed Phases

The behavior of this compound in its solid and liquid states is governed by a network of intermolecular interactions. Future studies will aim to unravel these complex forces, which include hydrogen bonding from the carboxylic acid group and weaker van der Waals forces like London dispersion interactions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and production of new chemical compounds. nih.govnih.gov For this compound and its derivatives, these computational tools offer a dual advantage: accelerating the design of new molecules and optimizing their synthesis processes.

In compound design, AI algorithms can be trained on vast chemical databases to predict the properties of novel, hypothetical molecules. nih.gov This allows researchers to screen virtual libraries of compounds derived from the this compound scaffold and identify candidates with desired characteristics before committing to laboratory synthesis. nih.gov

In process optimization, ML models can be applied to analyze complex manufacturing data. By correlating process variables (e.g., temperature, catalyst concentration, reaction time) with outcomes (e.g., yield, purity), machine learning can identify optimal operating conditions that may not be apparent to human experts. bigml.comnih.gov This data-driven approach has been successfully used to enhance the production of other carboxylic acids, leading to significant cost reductions and improved efficiency. bigml.comnih.gov

| Application Area | Specific Use of AI/ML | Potential Impact |

| Compound Design | De novo design of new derivatives; prediction of physicochemical and biological properties (QSPR/QSAR). nih.govnih.gov | Accelerates identification of lead compounds with improved properties; reduces reliance on trial-and-error synthesis. nih.gov |

| Process Optimization | Analysis of production data to identify optimal reaction conditions; anomaly detection and predictive maintenance. bigml.com | Increases process yield and efficiency; reduces manufacturing costs and waste. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-pentanoylfuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with furan-2-carboxylic acid derivatives. Use acylation reactions with pentanoyl chloride under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ may enhance electrophilic substitution efficiency .

-

Step 2 : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) to optimize yield.

-

Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Critical Parameter : Control moisture to avoid hydrolysis of the acylating agent.

- Data Table :

| Synthetic Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AlCl₃ | DCM | 65 | |

| Friedel-Crafts | FeCl₃ | THF | 72 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Analysis : Use -NMR (δ 7.8–8.2 ppm for furan protons; δ 2.5–3.0 ppm for pentanoyl chain) and -NMR (δ 160–165 ppm for carbonyl groups) to confirm substituent positions .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z 196.1 (calculated: 196.07).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% required for kinetic studies).

Q. What are the stability considerations for this compound under varying storage conditions?

- Key Findings :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolyzes in basic conditions (pH > 9); neutral buffers (pH 6–8) recommended for aqueous solutions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

-

DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl group .

-

Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS.

- Data Contradiction :

-

Issue : Experimental reaction rates in polar aprotic solvents (e.g., DMF) are slower than DFT predictions.

-

Resolution : Include explicit solvent molecules in simulations to account for solvation effects .

Q. What strategies resolve discrepancies in reported catalytic activity of this compound derivatives?

- Methodology :

-

Controlled Replication : Repeat experiments using identical substrates (e.g., Pd/C catalyst, 1 atm H₂) and monitor by GC-MS.

-

Meta-Analysis : Compare literature data on turnover frequency (TOF) under standardized conditions (pH, temperature).

- Case Study :

| Catalyst | TOF (h⁻¹) | Conditions | Source |

|---|---|---|---|

| Pd/C | 120 | 25°C, H₂ (1 atm) | |

| Pt/SiO₂ | 85 | 50°C, H₂ (3 atm) |

Q. How can isotopic labeling (e.g., ) elucidate the degradation pathways of this compound in environmental matrices?

- Methodology :

-

Labeling : Synthesize -labeled analogs at the carbonyl position using -pentanoyl chloride.

-

Degradation Tracking : Use LC-HRMS to trace -CO₂ evolution in soil microcosms under aerobic/anaerobic conditions .

- Critical Insight :

-

Aerobic degradation is 3× faster than anaerobic, likely due to microbial β-oxidation of the pentanoyl chain .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (Category 4 acute toxicity per EU-GHS) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Reproducibility

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

- Root Cause :

- Solvent polarity (CDCl₃ vs. DMSO-d₆) shifts proton chemical shifts by up to 0.3 ppm .

- Solution :

- Report solvent, temperature, and reference standard (e.g., TMS) in all publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.